4,6-Difluoro-2-methylpyrimidine
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Overview
Description
4,6-Difluoro-2-methylpyrimidine is a fluorinated pyrimidine derivative with the molecular formula C5H4F2N2. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Mechanism of Action
Target of Action
4,6-Difluoro-2-methylpyrimidine is a chemical compound with the molecular formula C5H4F2N2 Pyrimidines, a class of compounds to which this compound belongs, are known to interact with various biological targets, including enzymes and receptors involved in cellular processes .
Mode of Action
Pyrimidines are known to undergo nucleophilic aromatic substitution reactions, which involve the replacement of a substituent on an aromatic ring by a nucleophile . This reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways, including dna and rna synthesis, as they are integral components of these nucleic acids .
Result of Action
Pyrimidines and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, and anticancer effects .
Biochemical Analysis
Cellular Effects
The cellular effects of 4,6-Difluoro-2-methylpyrimidine are currently unknown due to the lack of specific studies on this compound. Pyrimidines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-2-methylpyrimidine typically involves the fluorination of 2-methylpyrimidine. One common method is the direct fluorination using elemental fluorine or other fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while cross-coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
4,6-Difluoro-2-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Fluorinated pyrimidines are explored for their potential as therapeutic agents in various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
- 2,4-Difluoropyrimidine
- 2,6-Difluoropyrimidine
- 4,6-Dichloro-2-methylpyrimidine
Comparison: 4,6-Difluoro-2-methylpyrimidine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its reactivity and biological activity compared to other fluorinated pyrimidines. The presence of the methyl group at position 2 further distinguishes it from other similar compounds, potentially affecting its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
4,6-difluoro-2-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVMGJVBZPATCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18382-80-4 |
Source
|
Record name | 4,6-difluoro-2-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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